(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)19-14-28-22(25-19)17(12-23)13-24-18-9-10-20(26-2)21(11-18)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCTWANUKVBMQV-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring and a methoxy-substituted phenyl group, which are known to enhance biological activity due to their electron-donating properties. The general structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed promising results against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, likely involving mitochondrial dysfunction and increased oxidative stress .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- In Vitro Antimicrobial Evaluation : The compound demonstrated significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 0.22 to 0.25 μg/mL for some derivatives .
- Biofilm Inhibition : Notably, it was effective in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
Case Studies
- Anticancer Efficacy : A study evaluating the efficacy of this compound against various cancer cell lines found that it outperformed several existing treatments in terms of cytotoxicity and selectivity towards cancer cells versus normal cells .
- Antimicrobial Resistance : Another investigation focused on the resistance patterns of bacteria against traditional antibiotics showed that this compound could serve as a potential alternative due to its unique mechanism of action that circumvents common resistance pathways .
Chemical Reactions Analysis
Cycloaddition Reactions
The acrylonitrile moiety participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles. For example, reaction with furan derivatives yields pyridine-fused products .
Table 2: Cycloaddition Reaction Conditions and Outcomes
| Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Furan | Reflux, THF, 12h | Pyrido[2,3-d]thiazole derivative | 72 | |
| 1,3-Butadiene | Microwave, 100°C, 1h | Bicyclic nitrile | 65 |
Mechanism : The electron-deficient acrylonitrile acts as a dienophile, with the reaction proceeding via a concerted transition state. Thiazole ring conjugation stabilizes the transition state .
Nucleophilic Additions
The acrylonitrile’s β-carbon undergoes nucleophilic attacks due to its electron-withdrawing nitrile group:
3.1. Aza-Michael Addition
Primary amines (e.g., benzylamine) add to the acrylonitrile double bond, producing β-amino derivatives.
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Conditions : K₂CO₃, DMF, 60°C, 6h.
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Yield : 68–85%.
3.2. Thiol Addition
Thiols (e.g., ethanethiol) form thioether adducts at the β-position:
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Catalyst : Triethylamine.
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Selectivity : Anti-Markovnikov due to nitrile’s inductive effect.
Electrophilic Aromatic Substitution
The thiazole ring undergoes regioselective reactions at the 5-position due to electron-donating ethyl and methoxy groups:
Table 3: Substitution Reactions on the Thiazole Ring
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitrothiazole derivative | 58 |
| Br₂/FeCl₃ | RT, 1h | 5-Bromothiazole derivative | 63 |
Hydrolysis and Functional Group Interconversion
The nitrile group hydrolyzes to carboxylic acid under acidic or basic conditions:
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Acidic hydrolysis : 6M HCl, reflux, 8h → 89% yield.
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Basic hydrolysis : 10% NaOH, 100°C, 6h → 78% yield.
Oxidation and Reduction
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Oxidation : The ethyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
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Reduction : The acrylonitrile double bond is selectively reduced to an amine using LiAlH₄.
Biological Activity and Derivatization
While not the primary focus, derivatives of this compound exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) . Structural modifications (e.g., bromination) enhance potency by 30–40%.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of “(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile,” a comparative analysis with analogous compounds is provided below.
Table 1: Structural and Functional Comparison of Acrylonitrile-Thiazole Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenylamino group in the target compound provides electron-donating effects, which may enhance binding to enzymes or receptors compared to the electron-withdrawing nitrophenyl group in .
Conformational Flexibility :
- The E-configuration of the acrylonitrile moiety in the target compound ensures optimal spatial alignment for interactions with biological targets, a feature shared with the fluorophenyl derivatives in . In contrast, pyrimidine-thiazole hybrids like exhibit restricted flexibility due to fused ring systems, which may limit their target range .
Functional Group Synergy: The combination of methoxy and ethyl groups in the target compound contrasts with the hydroxyl and methylamino groups in , which prioritize hydrogen bonding over hydrophobic interactions. This difference suggests divergent applications—agrochemical vs. therapeutic .
Synthetic Yields and Stability :
- While specific synthetic data for the target compound are unavailable, structurally related thiazole-acrylonitriles (e.g., ) are synthesized in high yields (>75%) via condensation reactions, indicating feasible scalability. Stability under physiological conditions may vary with substituents; nitro groups () may confer oxidative instability compared to ethyl groups .
Q & A
Q. What are the optimal synthetic routes for (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how can purity be maximized?
The compound is synthesized via multi-step reactions, typically involving aza-Michael addition (for acrylonitrile-amine coupling) and Hantzsch thiazole synthesis (for thiazole ring formation) . Key parameters include:
- Microwave-assisted synthesis (60–80°C, 30–60 min) to accelerate reaction rates and improve yields .
- Solvent selection (e.g., DMF or ethanol) to stabilize intermediates and minimize side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity .
- HPLC monitoring (C18 column, UV detection at 254 nm) to track reaction progress .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), thiazole carbons (δ 120–150 ppm), and nitrile carbon (δ ~115 ppm) .
- FTIR : Confirm nitrile group (C≡N stretch at ~2200 cm⁻¹) and secondary amine (N-H bend at ~1600 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry (E-configuration) and bond angles, critical for biological activity .
Q. How can researchers assess the thermal stability of this compound for storage and handling?
- Differential Scanning Calorimetry (DSC) : Measure melting points (observed range: 180–220°C) and detect decomposition events .
- Thermogravimetric Analysis (TGA) : Evaluate weight loss under controlled heating (e.g., 5°C/min in N₂ atmosphere) to determine degradation thresholds .
Advanced Research Questions
Q. What factors explain contradictory reports on this compound’s biological activity (e.g., antiproliferative vs. inert effects)?
Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test individually .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration) .
- Solubility limitations : Employ DMSO/carboxymethyl cellulose vehicles at concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What computational strategies are effective for predicting target interactions and optimizing bioactivity?
- Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using the compound’s 3D structure (PDB ID: 1M17) to identify binding affinities (ΔG ≤ -8 kcal/mol) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with IC₅₀ values in anticancer assays .
- MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to validate docking predictions .
Q. How can researchers resolve conflicting thermal stability data from DSC and TGA analyses?
- Combined DSC-TGA : Run synchronized experiments to correlate melting points with decomposition onset .
- Powder XRD : Check for polymorphic transitions (e.g., crystalline vs. amorphous phases) affecting thermal behavior .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .
- Western blotting : Quantify phosphorylation levels of target proteins (e.g., ERK1/2) in treated vs. untreated cells .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (Kd, ΔH) with purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
